

# Electrochemical Applications of Molten Sodium Chloride: Application Notes and Protocols

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## Compound of Interest

Compound Name: Disodium dichloride

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This document provides a detailed overview of the principal electrochemical applications of molten sodium chloride (NaCl). It includes comprehensive application notes, step-by-step experimental protocols for laboratory-scale implementation, and a summary of key quantitative data. Safety considerations for handling molten salts are also addressed to ensure safe laboratory practices.

## Production of Sodium and Chlorine: The Downs Process

The electrolysis of molten sodium chloride, commercially known as the Downs process, is the primary industrial method for producing metallic sodium and chlorine gas.<sup>[1][2][3]</sup> In this process, a molten mixture of sodium chloride and other salts is electrolyzed at high temperatures.

### Application Notes:

The Downs process operates on the principle of decomposing molten NaCl into its constituent elements through the application of electrical energy.<sup>[1][4]</sup> To reduce the high melting point of pure NaCl (801°C) and to improve the efficiency of the process, additives such as calcium chloride (CaCl<sub>2</sub>) are mixed with the NaCl.<sup>[3][5]</sup> A common eutectic mixture of approximately 40% NaCl and 60% CaCl<sub>2</sub> by mass can lower the operating temperature to around 600°C.<sup>[3][5]</sup>

The electrochemical reactions at the electrodes are as follows:

- Cathode (Iron):  $\text{Na}^+ + \text{e}^- \rightarrow \text{Na(l)}$  [2]
- Anode (Graphite):  $2\text{Cl}^- \rightarrow \text{Cl}_2(\text{g}) + 2\text{e}^-$  [2]

The liquid sodium metal, being less dense than the molten salt, floats to the surface and is collected, while chlorine gas is liberated at the anode. [5] A diaphragm is used to keep the products separate to prevent their recombination. [5]

## Quantitative Data: The Downs Process

| Parameter               | Value   | Reference(s) |
|-------------------------|---|--------------|
| Operating Temperature   | ~600 °C (with $\text{CaCl}_2$ additive)             | [3][5]       |
| Electrolyte Composition | ~40% $\text{NaCl}$ , ~60% $\text{CaCl}_2$ (by mass) | [3]          |
| Cell Voltage            | 7 - 8 V   | [6]          |
| Current                 | 25 - 40 kA (industrial scale)                       | [6]          |
| Theoretical Voltage     | > 4 V   | [7]          |
| Current Efficiency      | 85% (typical)                                       | [8]          |

## Experimental Protocol: Laboratory-Scale Downs Cell

This protocol outlines the construction and operation of a laboratory-scale Downs cell for the production of sodium and chlorine.

Materials and Equipment:

- High-temperature furnace with temperature controller
- Alumina or graphite crucible
- Graphite rod (anode)
- Iron or steel cylinder (cathode)

- Alumina or boron nitride sheath for the anode
- Steel mesh or gauze (diaphragm)
- DC power supply (capable of delivering high current)
- NaCl and anhydrous CaCl<sub>2</sub>
- Inert gas supply (e.g., Argon)
- Appropriate personal protective equipment (PPE)

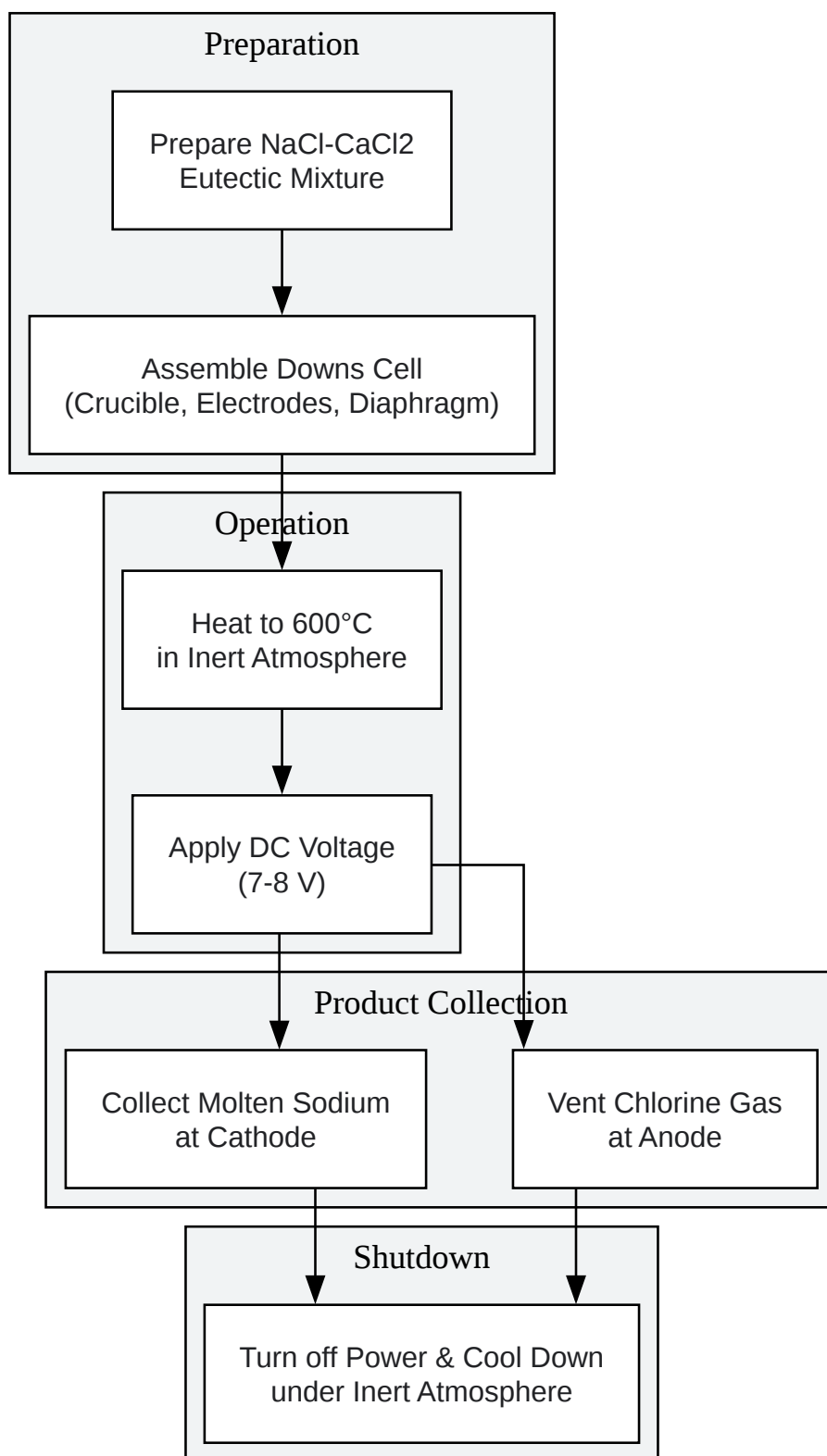
#### Procedure:

- Electrolyte Preparation:
  - Thoroughly dry the NaCl and CaCl<sub>2</sub> salts in an oven to remove any moisture.
  - Prepare the eutectic mixture by combining approximately 40% NaCl and 60% CaCl<sub>2</sub> by mass.[3]
- Cell Assembly:
  - Place the crucible inside the furnace.
  - Position the cylindrical cathode inside the crucible.
  - Wrap the steel mesh diaphragm around the anode, ensuring it is electrically isolated from the cathode.
  - Insert the graphite anode into the center of the cell, ensuring it does not touch the cathode. The alumina sheath can be used to insulate the anode except for the active area at the bottom.
- Electrolysis:
  - Fill the crucible with the prepared NaCl-CaCl<sub>2</sub> mixture.
  - Purge the furnace with an inert gas to prevent oxidation of the produced sodium.

- Heat the furnace to 600°C to melt the electrolyte.
- Once the electrolyte is molten, apply a DC voltage of approximately 7-8 V across the electrodes.
- Observe the evolution of chlorine gas at the anode and the formation of molten sodium at the cathode. The sodium will float on the surface of the molten salt.
- Product Collection and Shutdown:
  - Carefully collect the molten sodium from the surface using a suitable collection apparatus under an inert atmosphere.
  - Vent the chlorine gas to a fume hood or a scrubbing system.
  - To shut down, turn off the power supply and allow the cell to cool down under an inert atmosphere.

#### Safety Precautions:

- Always wear appropriate PPE, including high-temperature gloves, safety glasses with side shields, and a face shield.<sup>[9][10]</sup>
- Conduct the experiment in a well-ventilated area or a fume hood to handle the toxic chlorine gas produced.<sup>[9]</sup>
- Handle molten sodium with extreme care as it is highly reactive and flammable.
- Ensure all components are thoroughly dry to prevent violent reactions with the molten salt.



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Workflow for the laboratory-scale Downs process.

## High-Temperature Batteries

Molten sodium chloride is a key component in the electrolytes of several types of high-temperature rechargeable batteries, most notably sodium-sulfur (Na-S) and sodium-nickel chloride (Zebra) batteries. These batteries are promising for large-scale energy storage applications due to their high energy density and the low cost of sodium.

### Sodium-Sulfur (Na-S) Batteries

Application Notes:

A typical Na-S battery consists of a molten sodium anode and a molten sulfur cathode separated by a solid beta-alumina ceramic electrolyte.<sup>[11]</sup> The battery operates at temperatures between 300 and 350°C to keep the electrodes in a molten state.<sup>[11]</sup> During discharge, sodium ions migrate through the beta-alumina electrolyte and react with sulfur to form sodium polysulfides. The process is reversed during charging. While NaCl is not the primary electrolyte, it can be a component of the catholyte in some designs to modify its properties.

### Quantitative Data: Sodium-Sulfur (Na-S) Batteries

| Parameter             | Value           | Reference(s)    |
|-----------------------|-----------------|-----------------|
| Operating Temperature | 300 - 350 °C    | <sup>[11]</sup> |
| Energy Density        | 150 - 240 Wh/kg | <sup>[11]</sup> |
| Cycle Life            | > 2500 cycles   | <sup>[12]</sup> |
| Cell Voltage          | ~2 V            | <sup>[12]</sup> |

## Experimental Protocol: Laboratory-Scale Na-S Coin Cell Assembly

This protocol describes the assembly of a coin cell for testing Na-S battery materials in a laboratory setting.

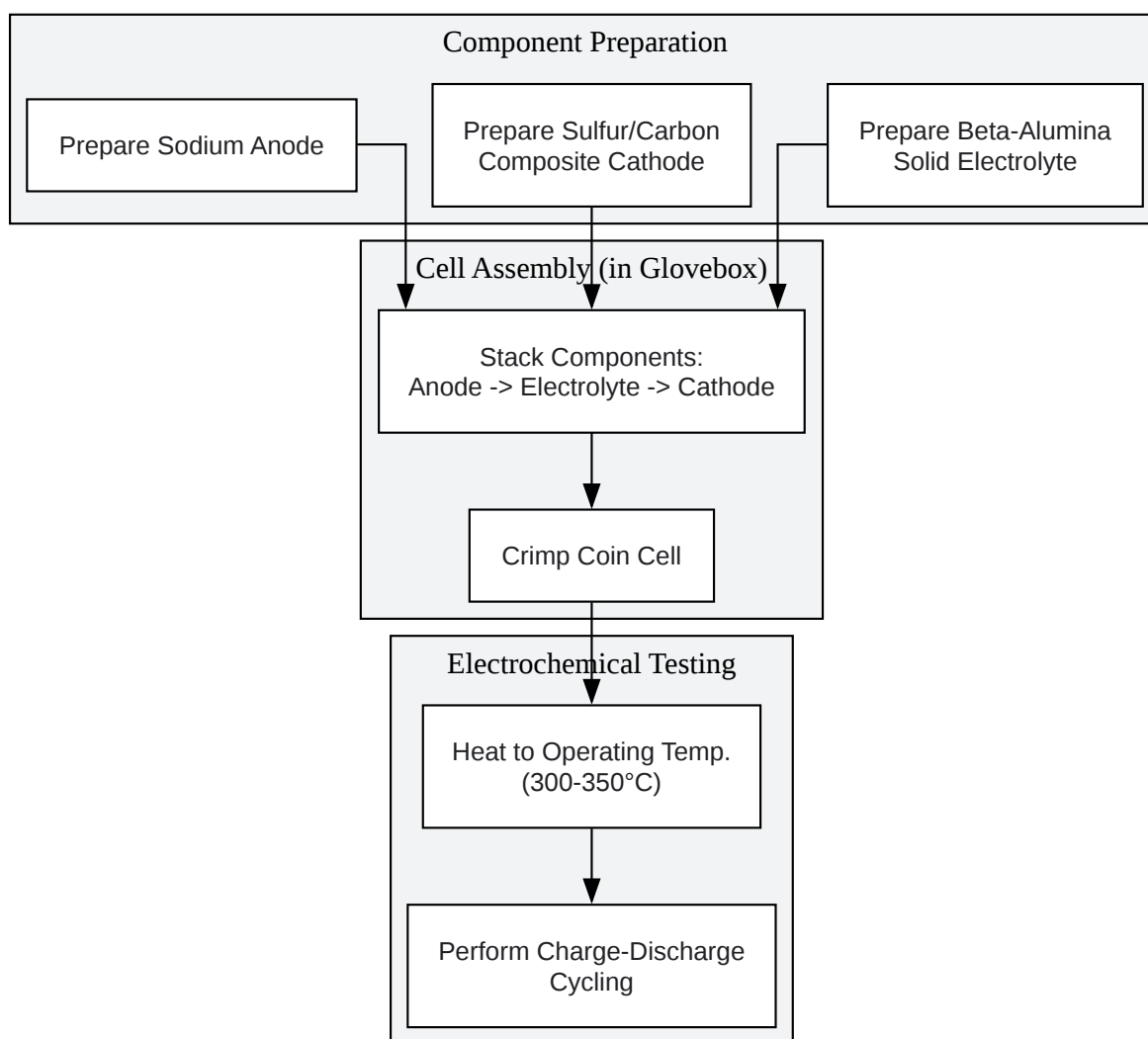
Materials and Equipment:

- Coin cell components (casings, spacers, springs)
- Sodium metal foil (anode)
- Sulfur/carbon composite cathode material
- Beta-alumina solid electrolyte disc
- Glovebox with an inert atmosphere (e.g., Argon)
- Battery cycler
- High-temperature oven or furnace

#### Procedure:

- Electrode and Electrolyte Preparation:
  - Prepare the sulfur/carbon composite cathode by mixing sulfur and a conductive carbon material.
  - Cut a disc of sodium metal to the appropriate size for the coin cell.
  - Ensure the beta-alumina solid electrolyte disc is clean and dry.
- Cell Assembly (inside a glovebox):
  - Place the sodium metal disc in the anode casing of the coin cell.
  - Place the beta-alumina solid electrolyte disc on top of the sodium anode.
  - Place the sulfur/carbon composite cathode on top of the solid electrolyte.
  - Add a spacer and a spring on top of the cathode.
  - Place the cathode casing on top and crimp the coin cell to seal it.
- Electrochemical Testing:

- Place the assembled coin cell in a high-temperature oven and heat it to the operating temperature (300-350°C).
- Connect the cell to a battery cycler.
- Perform charge-discharge cycling at desired current rates to evaluate the battery's performance, including capacity, coulombic efficiency, and cycle life.





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Assembly and testing workflow for a Na-S battery.

## Molten Oxide Electrolysis (MOE)

Molten oxide electrolysis is an emerging technology for the direct production of metals from their oxides without the emission of greenhouse gases. Molten NaCl can be used as a flux or a component of the electrolyte to dissolve the metal oxides and lower the operating temperature.

### Application Notes:

In this process, a metal oxide (e.g., iron oxide,  $\text{Fe}_2\text{O}_3$ ) is dissolved in a molten salt electrolyte, which can be a mixture containing NaCl.<sup>[13]</sup><sup>[14]</sup> An electric current is then passed through the melt, reducing the metal ions at the cathode and evolving oxygen at an inert anode. For example, in the electrolysis of iron oxide, the reactions are:

- Cathode:  $\text{Fe}^{3+} + 3\text{e}^- \rightarrow \text{Fe(l)}$
- Anode:  $2\text{O}^{2-} \rightarrow \text{O}_2(\text{g}) + 4\text{e}^-$

The use of a molten chloride flux like NaCl-KCl can facilitate the dissolution of the metal oxide and provide a medium with high ionic conductivity.<sup>[14]</sup>

## Quantitative Data: Molten Oxide Electrolysis of $\text{Fe}_2\text{O}_3$ in NaCl-KCl

| Parameter               | Value             | Reference(s)    |
|-------------------------|-------------------|-----------------|
| Operating Temperature   | ~850 °C           | <sup>[14]</sup> |
| Electrolyte Composition | NaCl-KCl eutectic | <sup>[14]</sup> |
| Applied Voltage         | ~2.3 V            | <sup>[14]</sup> |

## Experimental Protocol: Laboratory-Scale Molten Oxide Electrolysis

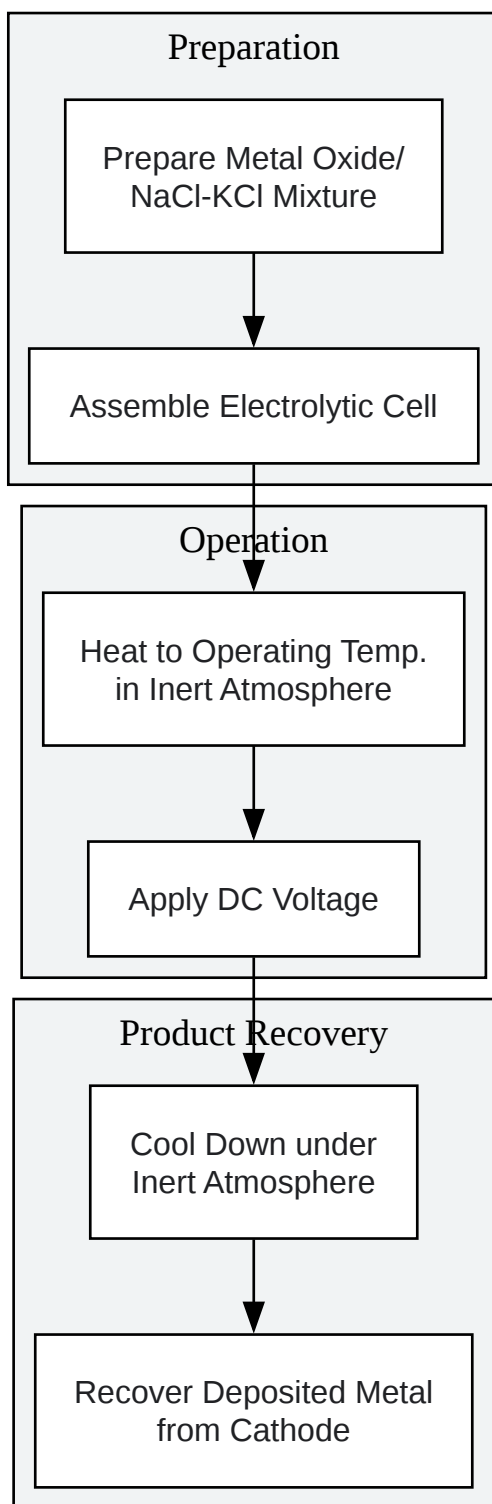
Materials and Equipment:

- High-temperature furnace
- Alumina or graphite crucible
- Inert anode (e.g., iridium, graphite)
- Cathode (e.g., molybdenum, tungsten)
- Metal oxide (e.g.,  $\text{Fe}_2\text{O}_3$ )
- NaCl and KCl salts
- DC power supply
- Inert gas supply

Procedure:

- Electrolyte Preparation:
  - Prepare an equimolar mixture of NaCl and KCl and dry it thoroughly.
  - Add the metal oxide powder to the salt mixture.
- Cell Assembly:
  - Place the crucible containing the electrolyte mixture in the furnace.
  - Position the anode and cathode in the electrolyte, ensuring they do not touch.
- Electrolysis:
  - Purge the furnace with an inert gas.
  - Heat the furnace to the desired operating temperature (e.g.,  $850^\circ\text{C}$ ) to melt the electrolyte and dissolve the metal oxide.[\[14\]](#)
  - Apply a constant voltage (e.g., 2.3 V) to the cell.[\[14\]](#)

- Monitor the current to observe the progress of the electrolysis.
- Product Recovery and Shutdown:
  - After the electrolysis is complete, turn off the power supply.
  - Cool the furnace under an inert atmosphere.
  - Carefully remove the cathode with the deposited metal for analysis.



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Workflow for laboratory-scale molten oxide electrolysis.

## Electrorefining of Metals

Electrorefining is a process used to purify metals. In molten salt electrorefining, an impure metal anode is dissolved in a molten salt electrolyte, and the pure metal is deposited on a cathode. Molten NaCl-based electrolytes are used for the electrorefining of various metals, including aluminum and rare earth metals.[\[15\]](#)[\[16\]](#)

### Application Notes:

The principle of electrorefining relies on the different electrochemical potentials of the metals involved. By controlling the cell voltage, the desired metal can be selectively dissolved from the anode and deposited on the cathode, leaving impurities behind. For example, in the electrorefining of aluminum from an Al-Cu alloy, an  $\text{AlCl}_3$ -NaCl molten salt can be used as the electrolyte.[\[15\]](#)

## Quantitative Data: Electrorefining of Aluminum in $\text{AlCl}_3$ -NaCl

| Parameter                | Value   | Reference(s)         |
|--------------------------|---|----------------------|
| Operating Temperature    | ~170 °C   | <a href="#">[15]</a> |
| Electrolyte Composition  | $\text{AlCl}_3$ -NaCl (e.g., 1.3:1 molar ratio) | <a href="#">[15]</a> |
| Cathodic Current Density | 25 - 50 mA/cm <sup>2</sup>                      | <a href="#">[15]</a> |
| Purity of Deposited Al   | ~99.8%  | <a href="#">[15]</a> |

## Experimental Protocol: Laboratory-Scale Electrorefining of Aluminum

### Materials and Equipment:

- Heating mantle or furnace
- Glass or alumina cell
- Impure aluminum alloy anode

- High-purity aluminum or copper cathode
- Anhydrous  $\text{AlCl}_3$  and  $\text{NaCl}$
- DC power supply
- Inert gas supply

#### Procedure:

- Electrolyte Preparation (in a glovebox):
  - Carefully mix anhydrous  $\text{AlCl}_3$  and  $\text{NaCl}$  in the desired molar ratio (e.g., 1.3:1).[\[15\]](#)  $\text{AlCl}_3$  is highly hygroscopic and reactive.
- Cell Assembly:
  - Place the electrolyte mixture in the cell.
  - Position the impure aluminum anode and the pure cathode in the cell, ensuring they are parallel and do not touch.
  - Seal the cell and transfer it to the heating setup.
- Electrorefining:
  - Purge the cell with an inert gas.
  - Heat the cell to the operating temperature (e.g.,  $170^\circ\text{C}$ ) to melt the electrolyte.[\[15\]](#)
  - Apply a constant current density (e.g.,  $50 \text{ mA/cm}^2$ ) to the cell.[\[15\]](#)
  - Continue the electrolysis for the desired duration to deposit a sufficient amount of pure aluminum on the cathode.
- Product Recovery and Shutdown:
  - Turn off the power supply and cool the cell to room temperature under an inert atmosphere.

- Carefully disassemble the cell in a glovebox.
- Remove the cathode and wash it with an appropriate solvent to remove any residual electrolyte.
- Analyze the purity of the deposited aluminum.

## Safety Precautions for Molten Salt Electrolysis

Working with molten salts presents significant hazards due to the high temperatures and the reactive nature of the materials involved. Adherence to strict safety protocols is crucial.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
  - Heat-resistant gloves and clothing.[\[9\]](#)
  - Safety glasses and a full-face shield.[\[10\]](#)
  - Closed-toe shoes, preferably made of a non-absorbent material.[\[9\]](#)
- Ventilation: All experiments involving molten salts, especially those that produce toxic gases like chlorine, must be conducted in a well-ventilated fume hood.
- Moisture Control: Molten salts can react violently with water, leading to dangerous steam explosions. All materials and equipment must be scrupulously dried before use.[\[10\]](#)
- Material Compatibility: Use corrosion-resistant materials for crucibles, electrodes, and other components that come into contact with the molten salt.
- Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., Class D for metal fires) readily available. An emergency shower and eyewash station should be in close proximity.[\[10\]](#)
- Shutdown Procedures: In case of an emergency, have a clear and practiced shutdown procedure that includes cutting power to the cell and ensuring it cools down safely.[\[17\]](#)

By following these guidelines and protocols, researchers can safely explore the diverse and valuable electrochemical applications of molten sodium chloride.

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- To cite this document: BenchChem. [Electrochemical Applications of Molten Sodium Chloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8308493#electrochemical-applications-of-molten-sodium-chloride]

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